3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a novel small molecule inhibitor of the Hedgehog (Hh) signaling pathway. [] This pathway plays a crucial role in embryonic development and is implicated in various cancers. [] The compound acts primarily by antagonizing the Smoothened (SMO) receptor, a key component of the Hh pathway. []
3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features and biological activities. The compound is characterized by a chloro group, a benzamide moiety, and an imidazo[1,2-a]pyridine side chain, which contribute to its chemical properties and biological interactions.
3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is classified under heterocyclic compounds, specifically as an imidazo[1,2-a]pyridine derivative. This classification is significant due to the biological relevance of imidazo[1,2-a]pyridines in drug discovery and development.
The synthesis of 3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide involves several methodologies that have been explored in the literature. Common approaches include:
For example, one synthetic route involves the oxidative cyclization of substituted pyridine amines followed by nucleophilic aromatic substitution to introduce the chloro group .
The molecular structure of 3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide can be represented using various chemical notation systems:
InChI=1S/C17H16ClN3O/c1-12-4-3-9-21-11-15(20-16(12)21)7-8-19-17(22)13-5-2-6-14(18)10-13/h2-6,9-11H,7-8H2,1H3,(H,19,22)
CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC(=CC=C3)Cl
These representations highlight the compound's structural features, including its aromatic rings and heteroatoms. The presence of chlorine and nitrogen atoms plays a critical role in its reactivity and interaction with biological targets.
The chemical reactivity of 3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide can be analyzed through various reaction pathways:
The outcomes of these reactions depend significantly on the substituents present on both reactants and products, influencing yield and selectivity .
The mechanism of action for 3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide primarily involves its interaction with biological targets at the molecular level. The compound's imidazo[1,2-a]pyridine scaffold is known for its ability to modulate various biological pathways:
Data from biological evaluations indicate that modifications on the imidazo scaffold significantly affect its selectivity and efficacy against specific targets .
The physical properties of 3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide include:
Key chemical properties include:
Analytical techniques like High Performance Liquid Chromatography (HPLC) are commonly used to assess purity and concentration during synthesis processes .
3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide has several applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: